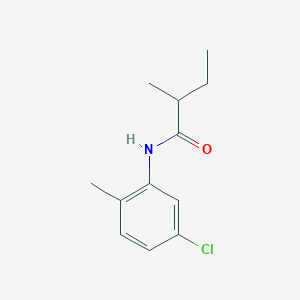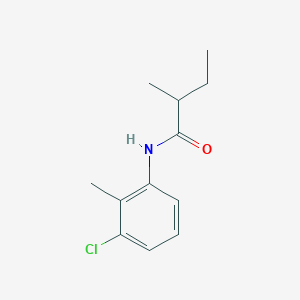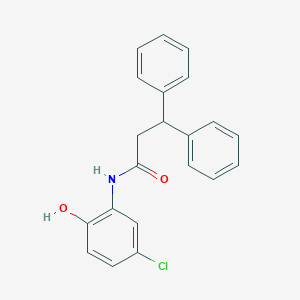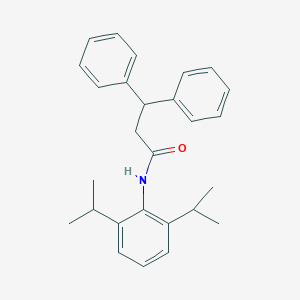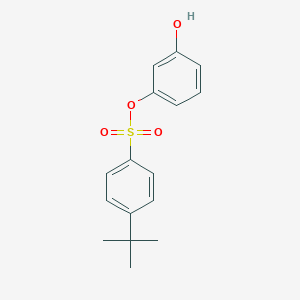
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate, also known as HPTS, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it an excellent tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is widely used as a fluorescent probe for studying various biochemical and physiological processes. It has been used to study the pH of intracellular compartments, calcium signaling, and protein-protein interactions. 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is also used in flow cytometry to measure cell viability and apoptosis.
Wirkmechanismus
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate works by emitting fluorescence when it is excited by light of a specific wavelength. The fluorescence emission occurs due to the formation of an excited-state complex between 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate and water molecules. The fluorescence intensity of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is pH-dependent, which makes it an excellent tool for measuring intracellular pH.
Biochemical and Physiological Effects:
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is its pH sensitivity, which makes it an excellent tool for studying intracellular pH. It is also non-toxic and can be used in live-cell imaging. However, 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate has some limitations, such as its relatively low quantum yield and its sensitivity to photobleaching.
Zukünftige Richtungen
There are several future directions for 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate research. One direction is to develop new derivatives of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate that have improved photophysical properties. Another direction is to use 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate in combination with other fluorescent probes to study complex biological systems. Additionally, 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate can be used in combination with other imaging techniques such as electron microscopy to study subcellular structures.
Synthesemethoden
The synthesis of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate involves the reaction between 3-hydroxyphenol and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate as a white crystalline powder, which can be purified by recrystallization.
Eigenschaften
Produktname |
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate |
|---|---|
Molekularformel |
C16H18O4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3-hydroxyphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-16(2,3)12-7-9-15(10-8-12)21(18,19)20-14-6-4-5-13(17)11-14/h4-11,17H,1-3H3 |
InChI-Schlüssel |
DXRJWPWSTVMSGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



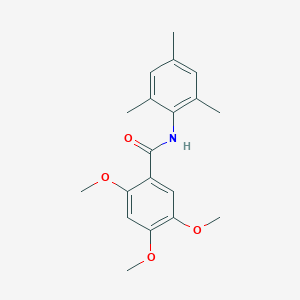

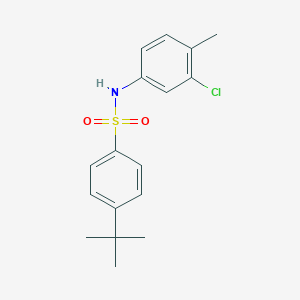
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B309592.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309595.png)
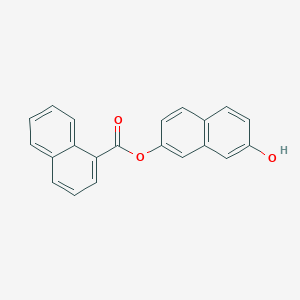
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309600.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbutanamide](/img/structure/B309601.png)

